molecular formula C15H20N4OS B7152193 N-ethyl-N-[2-(1,3-thiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide

N-ethyl-N-[2-(1,3-thiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide

Cat. No.: B7152193
M. Wt: 304.4 g/mol
InChI Key: HZZHFFYJGNMOGH-UHFFFAOYSA-N
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Description

N-ethyl-N-[2-(1,3-thiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide is a complex organic compound that features a thiazole ring and an indazole ring These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds

Properties

IUPAC Name

N-ethyl-N-[2-(1,3-thiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-2-19(7-5-14-16-6-8-21-14)15(20)11-3-4-12-10-17-18-13(12)9-11/h6,8,10-11H,2-5,7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZHFFYJGNMOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC1=NC=CS1)C(=O)C2CCC3=C(C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[2-(1,3-thiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the construction of the indazole ring, and finally, the coupling of these two moieties.

    Thiazole Ring Synthesis: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Indazole Ring Synthesis: The indazole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes.

    Coupling Reaction: The final step involves coupling the synthesized thiazole and indazole rings through an amide bond formation. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[2-(1,3-thiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and indazole rings, respectively. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated derivatives, substituted amides

Scientific Research Applications

N-ethyl-N-[2-(1,3-thiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activities associated with thiazole and indazole rings.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and neuroprotective agent.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-ethyl-N-[2-(1,3-thiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide is likely related to its ability to interact with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The indazole ring may also contribute to the compound’s biological activity by binding to DNA or proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

    Indomethacin: An anti-inflammatory drug with an indazole ring.

Uniqueness

N-ethyl-N-[2-(1,3-thiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-6-carboxamide is unique due to the combination of both thiazole and indazole rings in its structure. This dual presence enhances its potential biological activities and makes it a versatile compound for various applications in scientific research and industry.

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